molecular formula C10H13NO2 B178818 (S)-3-Amino-2-benzylpropanoic acid CAS No. 131683-27-7

(S)-3-Amino-2-benzylpropanoic acid

Cat. No. B178818
M. Wt: 179.22 g/mol
InChI Key: DJYVEBBGKNAHKE-VIFPVBQESA-N
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Description

(S)-3-Amino-2-benzylpropanoic acid, also known as ABP, is a non-proteinogenic amino acid that has been extensively studied for its biochemical and pharmacological properties. ABP is a chiral molecule, with the (S)-enantiomer being the biologically active form. This amino acid has been found to have a wide range of applications in scientific research, including as a building block for peptide synthesis, as a ligand for receptor studies, and as a tool for probing protein-protein interactions.

Scientific Research Applications

Applications in Peptide Modification and Bioorthogonal Labeling

Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling A study by Ni et al. (2015) focused on synthesizing a novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, showing promise in peptide modification and live cell labeling. This compound exhibited enhanced water solubility and ease of synthesis. It demonstrated excellent stability in biological media, suggesting its potential use for cancer cell labeling. Its stability and biological activity, especially as a phenylalanine or tyrosine analogue in peptide modification, open up broad prospects in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).

Microbial Biosynthesis

Co-culture Engineering for Microbial Biosynthesis of 3-amino-benzoic acid in Escherichia coli Zhang and Stephanopoulos (2016) developed a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose, using Escherichia coli. They engineered an E. coli-E. coli co-culture system, modularizing the biosynthetic pathway between an upstream strain and a downstream strain, which resulted in a 15-fold increase in 3AB production compared to the mono-culture approach. This study demonstrates the potential of co-culture engineering in metabolic engineering, particularly for the synthesis of important compounds like 3AB (Zhang & Stephanopoulos, 2016).

Optical Resolution and Synthesis of Optically Active Compounds

Preparation of Optically Active Threo-2-amino-3-hydroxy-3-phenylpropanoic Acid via Optical Resolution Shiraiwa et al. (2003) described the process of obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution. They used specific resolving agents and preferential crystallization, achieving high optical purities. This work highlights the importance of optical resolution in the synthesis of optically active compounds, providing a basis for further applications in pharmaceuticals and research (Shiraiwa et al., 2003).

properties

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVEBBGKNAHKE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460116
Record name (S)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-benzylpropanoic acid

CAS RN

131683-27-7
Record name (S)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-(phenylmethyl)butanedioate (13 g, 31.8 mmole) in conc. HCl (125 mL) and HOAc (30 mL) was sealed in a 1 L screwcap reaction vessel and the contents heated to 120° C. for 48 h. The reaction solution was concentrated under vacuum and the resulting solids washed with Et2O affording the title compound (quant.) as a white solid: LCMS (ES) m/z 181(M+H)+.
Name
diethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-(phenylmethyl)butanedioate
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Wang, Y Nian, S Zhou, J Wang… - The Journal of Organic …, 2018 - ACS Publications
We report the first purely chemical method for the resolution of C,N-unprotected racemic α-substituted β-amino acids (β 2 -AAs) using thermodynamically stable and recyclable chiral …
Number of citations: 6 pubs.acs.org
M Zhang, Y Ma, H Wang, B Wang, Y Zhou… - … applied materials & …, 2021 - ACS Publications
Chiral carbon dots (CDs) integrated the advantages of achiral CDs and the unique chiral property, which expand the prospect of the biological applications of CDs. However, the …
Number of citations: 40 pubs.acs.org
Y Bandala, G Reyes‐Rangel… - European Journal of …, 2014 - Wiley Online Library
The use of enantiopure trans‐hexahydrobenzoxazolidinones as chiral auxiliaries in the enantioselective synthesis of two β 2 ‐amino acids containing proteinogenic side chains (β 2 ‐…

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